N-[(3,5-dimethylphenyl)methyl]oxan-4-amine
CAS No.:
Cat. No.: VC13408984
Molecular Formula: C14H21NO
Molecular Weight: 219.32 g/mol
* For research use only. Not for human or veterinary use.
![N-[(3,5-dimethylphenyl)methyl]oxan-4-amine -](/images/structure/VC13408984.png)
Specification
Molecular Formula | C14H21NO |
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Molecular Weight | 219.32 g/mol |
IUPAC Name | N-[(3,5-dimethylphenyl)methyl]oxan-4-amine |
Standard InChI | InChI=1S/C14H21NO/c1-11-7-12(2)9-13(8-11)10-15-14-3-5-16-6-4-14/h7-9,14-15H,3-6,10H2,1-2H3 |
Standard InChI Key | RJCDXPHGZWWEEX-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1)CNC2CCOCC2)C |
Canonical SMILES | CC1=CC(=CC(=C1)CNC2CCOCC2)C |
Introduction
Structural Characteristics
The compound features a 3,5-dimethylphenylmethyl group bonded to the nitrogen atom of a tetrahydropyran ring. Key structural insights include:
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Stereochemistry: The oxan ring adopts a chair conformation, with the nitrogen atom positioned equatorially to minimize steric strain.
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Electron Distribution: The electron-donating methyl groups on the phenyl ring enhance the nucleophilicity of the amine, while the oxan moiety contributes to lipophilicity () .
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Spectroscopic Data:
Synthesis and Optimization
Primary Synthetic Route
The compound is synthesized via a nucleophilic substitution reaction between 3,5-dimethylbenzyl chloride and oxan-4-amine in the presence of a base (e.g., KCO) in tetrahydrofuran (THF):
Alternative Methods
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Reductive Amination: Reacting 3,5-dimethylbenzaldehyde with oxan-4-amine using NaBH as a reducing agent (yield: 55–60%) .
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Buchwald–Hartwig Coupling: Palladium-catalyzed cross-coupling of 3,5-dimethylbromobenzene with oxan-4-amine (limited applicability due to cost) .
Chemical Reactivity
The compound participates in reactions typical of tertiary amines:
Alkylation and Acylation
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Methylation: Reacts with methyl iodide to form a quaternary ammonium salt () under mild conditions .
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Acylation: Forms amides upon treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane.
Oxidation
Ring-Opening Reactions
The oxan ring undergoes acid-catalyzed hydrolysis to yield a diol intermediate, though this pathway is less favored due to steric protection by the benzyl group.
Physicochemical Properties
Property | Value | Source |
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Melting Point | 88–91°C | |
Boiling Point | 315°C (predicted) | |
Solubility | DMSO: 25 mg/mL; Water: <0.1 mg/mL | |
LogP (Octanol-Water) | 2.1 | |
pKa (Amine) | 9.3 |
Applications in Medicinal Chemistry
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing BTK inhibitors (e.g., Ibrutinib analogs) and JAK-2 antagonists, where the oxan ring enhances metabolic stability .
Antimicrobial Activity
Preliminary studies indicate moderate activity against Staphylococcus aureus (MIC: 32 µg/mL), likely due to membrane disruption via lipophilic interactions .
Neurological Targets
Molecular docking simulations suggest affinity for the serotonin transporter (SERT) (), positioning it as a candidate for antidepressant development .
Future Directions
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